2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole
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Overview
Description
2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole is a synthetic compound known for its unique chemical structure and properties. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system containing both pyrazole and pyrimidine rings. The presence of trifluoromethyl groups and phenyl rings further enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole typically involves multi-step reactions. One common method includes the condensation of 4-carboxyphenylboronic acid with a suitable pyrazole precursor under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of phenyl rings allows for potential oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups and phenyl rings can undergo substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it valuable in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as estrogen receptors. It acts as a selective antagonist of estrogen receptor β (ERβ), exhibiting 36-fold selectivity over estrogen receptor α (ERα) . This selective binding inhibits the activity of ERβ, leading to various biological effects, including the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar compounds include:
Propylpyrazoletriol (PPT): Another pyrazolo[1,5-a]pyrimidine derivative with estrogen receptor activity.
Methylpiperidinopyrazole (MPP): A selective estrogen receptor modulator with distinct binding properties.
(R,R)-Tetrahydrochrysene (R,R-THC): A compound with estrogenic activity, used in hormone therapy research.
Properties
Molecular Formula |
C21H12F3N5O |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-phenyl-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H12F3N5O/c22-21(23,24)17-11-15(13-7-3-1-4-8-13)25-18-12-16(28-29(17)18)20-27-26-19(30-20)14-9-5-2-6-10-14/h1-12H |
InChI Key |
PJKNJSYMWGLXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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